- Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α, Chemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285

Cas no 94421-68-8 (Anandamide)

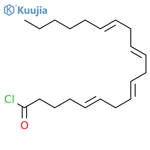

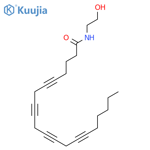

Anandamide structure

상품 이름:Anandamide

CAS 번호:94421-68-8

MF:C22H37NO2

메가와트:347.534686803818

MDL:MFCD00153766

CID:805785

PubChem ID:24890438

Anandamide 화학적 및 물리적 성질

이름 및 식별자

-

- 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-

- (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

- Anandamide

- Anandamide (in Tocrisolve™ 100)

- Arachidonoyl Ethanolamide Lipid Maps MS Standard

- 5,8,11,14-Eicosatetraenoylethanolamide

- arachidonic acid ethanolamide

- Arachidonoyl-EA

- arachidonylethanolamide

- N-arachidonoyl ethanolamine

- N-Arachidonoyl-2-hydroxyethylamide

- N-arachidonoylethanolamide

- AEA

- Anandamide (20:4, n-6)

- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide

- Arachidonoyl ethanolamide

- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)

- N-(2-Hydroxyethyl)arachidonamide

- N-(2-Hydroxyethyl)arachidonylamide

- N-Arachidonoylethanolamine

- N-Arachidonylethanolamide

- N-Arachidonylethanolamine

- SMP2_000328

- Arachidonic acid N-(hydroxyethyl)amide

- HMS1989M15

- N-(2-Hydroxyethyl)anachidonamide

- N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-

- L000111

- IDI1_034003

- HMS3649B09

- (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide

- N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine

- Arachidonyl ethanolamide

- NCGC00161195-04

- Anandamide (in Tocrisolvetrade mark 100)

- DTXSID301017453

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-

- E7Y

- CHEMBL15848

- N-arachidonoylaminoethan-2-ol

- BRD-K42352790-001-03-8

- Q410228

- HMS3402M15

- CCG-208077

- Arachidonoylethanolamide (AEA)

- NAE(20:4)

- NCGC00161195-05

- NCGC00161195-06

- arachidonoylethanolamide

- SR-01000946635-1

- Anandamide (1mg/ml in Acetonitrile)

- UR5G69TJKH

- MFCD00153766

- ANANDAMIDE [MI]

- BSPBio_001533

- SR-01000946635

- BA166586

- [14C]Anandamide

- (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide

- UNII-UR5G69TJKH

- 94421-68-8

- NCGC00161195-07

- Anandamide (20.4, n-6)

- HMS1791M15

- HMS1361M15

- AnNH

- CHEBI:2700

- N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)

- LMFA08040001

- [3H]Anandamide

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-

- GTPL2364

- N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide

- SCHEMBL43143

- 924894-98-4

- AEA-D8

- N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide

- BDBM22988

- Anandamide(20:4, n-6)

- AKOS015951333

- BML2-B09

- NCGC00161195-03

- DB-223209

- G90966

- BRD-K42352790-001-05-3

- GLXC-10273

- A3448

-

- MDL: MFCD00153766

- 인치: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-

- InChIKey: LGEQQWMQCRIYKG-DOFZRALJSA-N

- 미소: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

계산된 속성

- 정밀분자량: 347.28200

- 동위원소 질량: 347.282429

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 25

- 회전 가능한 화학 키 수량: 17

- 복잡도: 408

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 4

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 49.3

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

- 색과 성상: 연황색 유성 액체

- 밀도: 0.92 g/mL at 25 °C(lit.)

- 비등점: 522.3 ºCat 760 mmHg

- 플래시 포인트: 14 °C

- 굴절률: 1.503

- 용해도: ethanol: soluble

- PSA: 49.33000

- LogP: 5.63150

- 용해성: 에탄올에 용해된다

- 증기압: 0.0±3.1 mmHg at 25°C

Anandamide 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 위험물 운송번호:UN 1170 3

- WGK 독일:3

- 위험 범주 코드: 11

- 보안 지침: S24/25; S16; S7

- RTECS 번호:JX3842500

-

위험물 표지:

- 저장 조건:Pure form -20°C 3 years In solvent -80°C 6 months -20°C 1 month

- 위험 용어:R11

Anandamide 세관 데이터

- 세관 번호:2924199090

- 세관 데이터:

?? ?? ??:

2924199090개요:

2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??,,,포장

요약:

2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Anandamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-5 mg |

Anandamide |

94421-68-8 | 98.76% | 5mg |

¥687.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-2 mg |

Anandamide |

94421-68-8 | 98.76% | 2mg |

¥479.00 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 188394-10MG |

Anandamide, 97% |

94421-68-8 | 97% | 10MG |

¥ 1119 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54920-10mg |

Anandamide |

94421-68-8 | 98% | 10mg |

¥1303.00 | 2023-09-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396321C-1 g |

Anandamide, |

94421-68-8 | 1g |

¥56,408.00 | 2023-07-11 | ||

| MedChemExpress | HY-10863-25mg |

Anandamide |

94421-68-8 | ≥98.0% | 25mg |

¥3000 | 2024-04-15 | |

| Fluorochem | M05752-5mg |

Anandamide (5mg/ml in Ethanol) |

94421-68-8 | >98% | 5mg |

£64.00 | 2022-02-28 | |

| TargetMol Chemicals | T14046-25 mg |

Anandamide |

94421-68-8 | 98.76% | 25mg |

¥ 2,657 | 2023-07-11 | |

| TargetMol Chemicals | T14046-50 mg |

Anandamide |

94421-68-8 | 98.76% | 50mg |

¥ 3,985 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396321-5mg |

Anandamide, |

94421-68-8 | 5mg |

¥511.00 | 2023-09-05 |

Anandamide 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, rt

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.4 Reagents: Hydrochloric acid ; pH 2, rt

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.4 Reagents: Hydrochloric acid ; pH 2, rt

참조

- A Convenient Protocol for the Synthesis of Fatty Acid Amides, Synlett, 2019, 30(2), 213-217

합성회로 3

반응 조건

1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ; 5 h, 25 °C

1.2 Solvents: Water ; 6 h, 35 °C

1.2 Solvents: Water ; 6 h, 35 °C

참조

- Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing, China, , ,

합성회로 4

반응 조건

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile , Tetrahydrofuran

1.2 Solvents: Methanol

1.2 Solvents: Methanol

참조

- Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acids, Doklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66

합성회로 5

반응 조건

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- Composition for the treatment of immune deficiencies and methods for its preparation and use, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 rt; 2 h, rt

1.2 rt; 2 h, rt

참조

- Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain, Journal of Medicinal Chemistry, 2009, 52(15), 4613-4622

합성회로 7

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; rt → reflux; 1 h

참조

- Organic compounds with flavor-modifying properties, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C

참조

- Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cells, Medicinal Chemistry Research, 2017, 26(11), 2727-2736

합성회로 9

반응 조건

1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt

참조

- Method of producing ethanolamides of polyunsaturated fatty acids, Russian Federation, , ,

합성회로 10

반응 조건

1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ; 150 min, 25 °C

1.2 Solvents: Isopropanol ; 150 min, 25 °C

1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C

1.2 Solvents: Isopropanol ; 150 min, 25 °C

1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C

참조

- Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activation, Bioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365

합성회로 11

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 rt; 3 h, rt

1.2 rt; 3 h, rt

참조

- Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH, Bioorganic & Medicinal Chemistry, 2009, 17(1), 49-56

합성회로 12

반응 조건

1.1 Reagents: Ethylenediamine , Nickel acetate , Hydrogen , Sodium borohydride Solvents: Ethanol ; 3 - 4 h, rt

참조

- Solid-Phase Synthesis of Anandamide Analogues, Organic Letters, 2004, 6(10), 1673-1675

합성회로 13

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Hydroxybenzotriazole Solvents: Dichloromethane ; rt; 30 min, rt → 0 °C

1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt

1.3 16 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt

1.3 16 h, rt

1.4 Reagents: Water ; rt

참조

- Preparation of anandamide and 2-arachidonyl glycerol compounds, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 24 h, 80 °C

참조

- Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammation, Lipids, 2023, 58(3), 117-127

합성회로 15

반응 조건

1.1 Solvents: Ethyl acetate ; 0.5 h, 32 °C

참조

- Preparation and purification of arachidonylethanolamide, China, , ,

합성회로 16

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; 0 °C → rt; 2 - 8 h, rt

참조

- Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MS, Analytical Chemistry (Washington, 2007, 79(15), 5582-5593

합성회로 17

반응 조건

1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether , Hexane ; rt; rt → 45 °C; 2 h, 45 °C

참조

- Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of esters, Tetrahedron Letters, 2012, 53(43), 5753-5755

합성회로 18

반응 조건

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

참조

- Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals, United States, , ,

합성회로 19

반응 조건

1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile , Dichloromethane ; 10 min, rt

1.2 Solvents: Acetonitrile ; 3 - 6 h, rt

1.2 Solvents: Acetonitrile ; 3 - 6 h, rt

참조

- Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules, Chemistry and Physics of Lipids, 2012, 165(7), 705-711

합성회로 20

반응 조건

1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ; 55 °C

1.2 55 °C

1.2 55 °C

참조

- Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor Activity, European Journal of Organic Chemistry, 2016, 2016(3), 518-528

Anandamide Raw materials

- ARACHIDONOYL CHLORIDE

- Ethyl Arachidonate

- 5,8,11,14-Eicosatetraynamide, N-(2-hydroxyethyl)-

- Arachidonic Acid Methyl Ester

- Virodhamine

- Arachidonic acid

Anandamide Preparation Products

Anandamide 관련 문헌

-

Lucia De Luca,Rosalia Ferracane,Nancy Calderón Ramírez,Paola Vitaglione Food Funct. 2020 11 3382

-

Raphael Mechoulam,Shimon Ben-Shabat Nat. Prod. Rep. 1999 16 131

-

Stuart J. Conway Chem. Soc. Rev. 2008 37 1530

-

W. J. Xu,L. M. Chen,Z. Y. Wei,P. Q. Wang,J. Liu,J. J. Dong,Z. X. Jia,J. Yang,Z. C. Ma,R. B. Su,H. B. Xiao,A. Liu RSC Adv. 2018 8 3760

-

M. Angels Estiarte,Russell J. Johnson,Carl J. Kaub,Sumithra Gowlugari,Donogh J. R. O'Mahony,Margaret T. Nguyen,Daniel E. Emerling,Michael G. Kelly,John Kincaid,Fabien Vincent,Matthew A. J. Duncton Med. Chem. Commun. 2012 3 611

94421-68-8 (Anandamide) 관련 제품

- 68171-52-8(N-Linoleoylethanolamine)

- 111-58-0(Oleoylethanolamide)

- 150314-34-4((8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide)

- 56863-02-6(9,12-Octadecadienamide,N,N-bis(2-hydroxyethyl)-, (9Z,12Z)-)

- 18190-74-4(N-(2-Hydroxyethyl)erucamide)

- 20545-92-0(10-Undecenamide, N-(2-hydroxyethyl)-)

- 1116084-26-4(N-[(3-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide)

- 157701-72-9(2-Fluoro-4-nitrobenzaldehyde)

- 2229339-88-0(2-(2-chloro-4,6-dimethylpyridin-3-yl)-1,1-difluoropropan-2-amine)

- 1146955-04-5(4-bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94421-68-8)Anandamide

순결:99%/99%/99%/99%

재다:25mg/50mg/100mg/500mg

가격 ($):438.0/424.0/617.0/1237.0